Cas no 872-32-2 (2-Methyl-1-pyrroline)

2-Methyl-1-pyrroline structure
2-Methyl-1-pyrroline structure
Nome del prodotto:2-Methyl-1-pyrroline
Numero CAS:872-32-2
MF:C5H9N
MW:83.1316611766815
MDL:MFCD00128806
CID:40115
PubChem ID:24863786

2-Methyl-1-pyrroline Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methyl-1-pyrroline
    • 3,4-Dihydro-5-methyl-2H-pyrrole
    • 2-Methylpyrroline
    • 2-Methyl-4,5-dihydro-3H-pyrrole
    • 5-Methyl-3,4-dihydro-2H-pyrrole
    • 2H-PYRROLE,3,4-DIHYDRO-5-METHYL-
    • 2-METHYL-1-PYRROLIN
    • 2-METHYL-1-PYRROLINE (25 ML )
    • 2H-pyrrole, 3,4-dihydro-5-methyl-
    • PubChem9412
    • CTSZPNIMMLSKDV-UHFFFAOYSA-N
    • BCP30418
    • SBB071037
    • LS20850
    • ST2417048
    • AB0027151
    • W8950
    • C20808
    • 1-Pyrroline, 2-methyl- (6CI, 7CI, 8CI)
    • 3,4-Dihydro-5-methyl-2H-pyrrole (ACI)
    • 2-Methyl-Δ1-pyrroline
    • 4,5-Dihydro-2-methyl-3H-pyrrole
    • Q27147999
    • NS00042607
    • DTXSID30236173
    • MFCD00128806
    • 872-32-2
    • EN300-83386
    • GS-4420
    • 3,4-Dihydro-5-methyl-2H-pyrrole;2-Methyl-1-pyrroline;2-Methyl-delta1-pyrroline;4,5-Dihydro-2-methyl-3H-pyrrole;5-Methyl-3,4-dihydro-2H-pyrrole;
    • SY015490
    • PUN2A487KL
    • 5-methyl-3,4-dihydro-2H-pyrrole pound>>3,4-Dihydro-5-methyl-2H-pyrrole pound>>2H-pyrrole, 3,4-dihydro-5-methyl-
    • EINECS 212-822-9
    • CHEBI:78856
    • 2-Methyl-1-pyrroline, 95%
    • 1PYRROLINE2methyl
    • DTXCID30158664
    • UNII-PUN2A487KL
    • GEO-03009
    • AKOS015842565
    • MDL: MFCD00128806
    • Inchi: 1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3
    • Chiave InChI: CTSZPNIMMLSKDV-UHFFFAOYSA-N
    • Sorrisi: N1CCCC=1C

Proprietà calcolate

  • Massa esatta: 83.07350
  • Massa monoisotopica: 83.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 0
  • Complessità: 74
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 12.4

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.878 g/mL at 25 °C(lit.)
  • Punto di fusione: 104-105 °C(lit.)
  • Punto di ebollizione: 104-105 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 51,8 ° f< br / >Celsius: 11 ° C< br / >
  • Indice di rifrazione: n20/D 1.444(lit.)
  • Coefficiente di ripartizione dell'acqua: dissoluzione
  • PSA: 12.36000
  • LogP: 0.67670
  • Solubilità: dissolvere in acqua

2-Methyl-1-pyrroline Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS07
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H225-H315-H319-H335
  • Dichiarazione di avvertimento: P210-P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 1993 3/PG 2
  • WGK Germania:3
  • Codice categoria di pericolo: 11-36/37/38
  • Istruzioni di sicurezza: S16-S26-S33-S45-S36/37/39-S/16
  • Identificazione dei materiali pericolosi: F Xi
  • Frasi di rischio:R11; R34
  • Classe di pericolo:3
  • Gruppo di imballaggio:II
  • PackingGroup:II
  • Condizioni di conservazione:Area infiammabile
  • Termine di sicurezza:3

2-Methyl-1-pyrroline Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Methyl-1-pyrroline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95160-10g
2-Methyl-1-pyrroline
872-32-2 98%
10g
¥371.0 2024-07-19
TRC
M305165-1g
2-Methyl-1-pyrroline
872-32-2
1g
$ 64.00 2023-09-07
abcr
AB204846-100 g
2-Methyl-1-pyrroline; .
872-32-2
100 g
€670.90 2023-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY015490-5g
2-Methyl-1-pyrroline
872-32-2 ≥97%
5g
¥185.00 2024-07-09
Fluorochem
079144-1g
2-Methyl-1-pyrroline
872-32-2 95%
1g
£10.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EJ412-20g
2-Methyl-1-pyrroline
872-32-2 98%
20g
¥882.0 2022-07-28
Alichem
A209000095-250mg
2-Methyl-1-pyrroline
872-32-2 98%
250mg
$734.40 2023-08-31
BAI LING WEI Technology Co., Ltd.
079144-5g
2-Methyl-1-pyrroline
872-32-2 95%
5g
¥ 550 2022-04-26
BAI LING WEI Technology Co., Ltd.
079144-10g
2-Methyl-1-pyrroline
872-32-2 95%
10g
¥ 1100 2022-04-26
BAI LING WEI Technology Co., Ltd.
103842-5ML
2-Methyl-1-pyrroline, 98%
872-32-2 98%
5ML
¥ 331 2021-07-08

2-Methyl-1-pyrroline Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine Solvents: Diethyl ether
Riferimento
Triphenylphosphine
Cobb, Jeff E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether
Riferimento
Syntheses of novel carbo- and heteropolycycles. V. Reactivity in some intramolecular aza-Wittig reactions
Eguchi, Shoji; et al, Nippon Kagaku Kaishi, 1987, (7), 1250-4

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Benzene
Riferimento
Synthesis of cyclic imines by addition of Grignard reagents to ω-bromonitriles
Fry, Douglas F.; et al, Synlett, 1994, (10), 836-8

Synthetic Routes 4

Condizioni di reazione
Riferimento
Product class 7: imines
Tehrani, K. Abbaspour; et al, Science of Synthesis, 2004, 27, 245-312

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Benzene
Riferimento
Cyclization of ω-halonitriles with organolithiums
Gallulo, Vincent; et al, Organic Preparations and Procedures International, 1989, 21(3), 297-301

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Iridium(1+), dicarbonyl[2,2′-methylenebis[1-methyl-1H-imidazole-κN3]]-, (SP-4-2)… Solvents: THF-d8 ;  12 h, 60 °C
Riferimento
Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure
Burling, Suzanne; et al, Organometallics, 2007, 26(17), 4335-4343

Synthetic Routes 7

Condizioni di reazione
Riferimento
Cyclic β-enamino ester decarboxylation with boric acid: a convenient synthesis of cyclic imines
Bacos, Daniel; et al, Tetrahedron Letters, 1987, 28(21), 2353-4

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Synthesis and thermolysis of O-alkyl-N-vinylhydroxylamine derivatives
Shatzmiller, Shimon; et al, Liebigs Annalen der Chemie, 1983, (6), 897-905

Synthetic Routes 9

Condizioni di reazione
Riferimento
Reaction of organolithium reagents with lactim ethers: preparation of cyclic 2-alkyl imines or 2,2-dialkyl amines
Zezza, Charles A.; et al, Journal of Organic Chemistry, 1984, 49(23), 4397-9

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Samarium, [bis[P,P-diphenyl-N-(trimethylsilyl)phosphinimyl-κN]methyl-κC](η8-1,3,… Solvents: Benzene-d6 ;  120 °C
Riferimento
Cyclooctatetraene Complexes of Yttrium and the Lanthanides with Bis(phosphinimino)methanides: Synthesis, Structure, and Hydroamination/Cyclization Catalysis
Panda, Tarun K.; et al, Organometallics, 2005, 24(9), 2197-2202

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Selective nucleophilic addition reactions of alkyllithium reagents with N-(trimethylsilyl)lactams. Synthesis of cyclic ketimines
Hua, Duy H.; et al, Journal of Organic Chemistry, 1990, 55(11), 3682-4

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium hydroxide
Riferimento
Convenient synthesis of melatonin analogues: 2- and 3-substituted -N-acetylindolylalkylamines
Nenajdenko, Valentine G.; et al, Tetrahedron, 2004, 60(51), 11719-11724

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Ammonium chloride Solvents: Tetrahydrofuran
Riferimento
Certain 1-pyrroline derivatives
Etienne, Andre; et al, Compt. Rend., 1964, 259(16), 2660-3

Synthetic Routes 14

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Benzene
Riferimento
Cyclization of ω-halonitriles with organolithiums
Gallulo, Vincent; et al, Organic Preparations and Procedures International, 1989, 21(3), 297-301

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether
Riferimento
The use of ω-iodo azides as primary protected electrophilic reagents. Alkylation of some carbanions derived from active methylene compounds and N,N-dimethylhydrazones
Khoukhi, Mostafa; et al, Tetrahedron Letters, 1986, 27(9), 1031-4

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Calcium oxide
Riferimento
A convenient synthesis of 2-methyl/ethyl-Δ1-pyrrolines
Ananthapadmanabhan, S.; et al, Indian Journal of Chemistry, 1988, (6),

Synthetic Routes 17

Condizioni di reazione
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  1808207-42-2 Solvents: Benzene-d6 ;  1 h, rt
Riferimento
Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors
Kong, Lingbing; et al, Chemical Science, 2015, 6(5), 2893-2902

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Hydrazine Catalysts: Potassium phthalimide
Riferimento
Preparation of 2-methyl-1-pyrroline as a photochemical dye intermediate
, Poland, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Catalysts: Samarium, [bis[P,P-diphenyl-N-(trimethylsilyl)phosphinimyl-κN]methyl-κC](η8-1,3,… Solvents: Benzene-d6 ;  120 °C
Riferimento
A samarium cyclooctatetraene complex as catalyst for hydroamination/cyclisation catalysis
Zulys, Agustino; et al, Chemical Communications (Cambridge, 2004, (22), 2584-2585

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Pentane
Riferimento
Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines
Vaultier, M.; et al, Bulletin de la Societe Chimique de France, 1986, (1), 83-92

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane
Riferimento
Reactions of N-phosphorylated aziridines with dianions derived from ethyl acetoacetate and 1,3-diketones: new route to substituted pyrrolines and pyrrolidines
Osowska-Pacewicka, Krystyna; et al, Synthetic Communications, 1998, 28(7), 1127-1137

Synthetic Routes 22

Condizioni di reazione
1.1 -
1.2 Reagents: Magnesium oxide
Riferimento
A convenient synthesis of myosmine
Ravi, S.; et al, Oriental Journal of Chemistry, 2000, 16(3), 521-523

Synthetic Routes 23

Condizioni di reazione
1.1 -
2.1 Catalysts: Calcium oxide
Riferimento
A convenient synthesis of 2-methyl/ethyl-Δ1-pyrrolines
Ananthapadmanabhan, S.; et al, Indian Journal of Chemistry, 1988, (6),

2-Methyl-1-pyrroline Raw materials

2-Methyl-1-pyrroline Preparation Products

2-Methyl-1-pyrroline Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:872-32-2)2-Methyl-1-pyrroline
A1204131
Purezza:99%
Quantità:100g
Prezzo ($):282.0